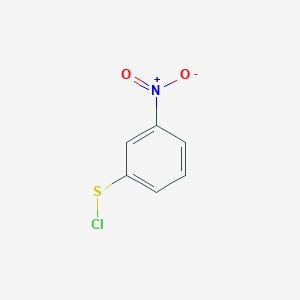

3-Nitrobenzenesulfenyl chloride

描述

Significance of Arylsulfonyl Chlorides in Organic Synthesis

Arylsulfonyl chlorides are foundational precursors for synthesizing a wide array of functional groups. orgsyn.org Their utility extends to the preparation of sulfonate esters, amides, and sulfones. orgsyn.org The chlorosulfonyl group can be introduced directly onto the aromatic nucleus through electrophilic aromatic substitution, or by converting an existing sulfur-substituted aromatic compound into a sulfonyl chloride. orgsyn.org

Distinctive Reactivity Profile of Nitro-Substituted Benzenesulfonyl Chlorides

The presence of a nitro group on the benzene (B151609) ring imparts a unique reactivity to 3-nitrobenzenesulfonyl chloride. This group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles. cymitquimica.com This heightened reactivity facilitates reactions with amines and alcohols to yield sulfonamides and sulfonate esters, respectively. cymitquimica.com

Research into the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has revealed that the electron transfer mechanism is dependent on the position of the nitro substituent. cdnsciencepub.com For 3-nitrobenzenesulfonyl chloride, the reduction proceeds through a stepwise mechanism, forming a radical anion intermediate. cdnsciencepub.comresearchgate.net This is in contrast to ortho- and para-nitro-substituted counterparts, which follow a concerted "sticky" dissociative mechanism. cdnsciencepub.comresearchgate.net This difference in behavior is attributed to the degree of overlap between the π* orbital and the S–Cl σ* orbital. cdnsciencepub.comresearchgate.net

Overview of Current Research Trajectories

Current research continues to explore the applications of 3-nitrobenzenesulfonyl chloride as a versatile intermediate in the synthesis of complex organic molecules. ontosight.ai It is utilized in the preparation of various compounds with potential biological activities, including those with applications as antibiotics and in the treatment of diseases like cancer and HIV. ontosight.ai The compound is also instrumental in the synthesis of certain dyes and polymers. ontosight.aitrea.com

Recent studies have focused on developing more efficient and environmentally friendly methods for the synthesis of 3-nitrobenzenesulfonyl chloride itself. One improved process involves the reaction of nitrobenzene (B124822) with chlorosulfonic acid at elevated temperatures, followed by treatment with an inorganic acid chloride, to produce high yields of the desired product. trea.comgoogle.com

Below is a data table summarizing key properties of 3-Nitrobenzenesulfonyl Chloride:

| Property | Value |

| CAS Number | 121-51-7 |

| Molecular Formula | C6H4ClNO4S |

| Molecular Weight | 221.62 g/mol |

| Appearance | Light beige to yellow crystalline powder |

| Melting Point | 62 °C |

| Solubility | Soluble in most organic solvents, hydrolyzes slowly in water |

Structure

3D Structure

属性

CAS 编号 |

37692-14-1 |

|---|---|

分子式 |

C6H4ClNO2S |

分子量 |

189.62 g/mol |

IUPAC 名称 |

(3-nitrophenyl) thiohypochlorite |

InChI |

InChI=1S/C6H4ClNO2S/c7-11-6-3-1-2-5(4-6)8(9)10/h1-4H |

InChI 键 |

GBIYAVWBYTZRNJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)SCl)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 3 Nitrobenzenesulfonyl Chloride

Historical Context of Preparation Techniques

The synthesis of 3-nitrobenzenesulfonyl chloride has been a subject of chemical investigation for a significant period, primarily due to its role as a crucial intermediate in the manufacturing of dyes. trea.comgoogle.com Early methods for its preparation involved the sulfochlorination of nitrobenzene (B124822). One of the historically significant procedures, as documented in the BIOS Final Report No. 1153, involved reacting nitrobenzene with four moles of chlorosulfonic acid. trea.comgoogle.com This process required a gradual increase in temperature, starting from the addition of nitrobenzene to chlorosulfonic acid, during which the temperature would rise to 60°C. The reaction mixture was then heated progressively to 70°C and ultimately to 105°C, where it was maintained for several hours. trea.comgoogle.com However, this method was reported to yield only 79% of the theoretical product, a figure considered insufficient for large-scale industrial production. trea.comgoogle.com

Other early documented methods include the chlorination of 3-nitrobenzenesulfonic acid using a mixture of chlorine and disulfur (B1233692) dichloride. trea.comgoogle.com Another approach involved the reaction of sodium 3-nitrobenzenesulfonate with phosphorus oxychloride in sulfolane. trea.comgoogle.com Furthermore, a process was described where benzene (B151609) was reacted with chlorosulfonic acid and a mixture of concentrated nitric acid and concentrated sulfuric acid, reportedly yielding about 90% of 3-nitrobenzenesulfonyl chloride. trea.comgoogle.com A more vigorous reaction, heating nitrobenzene with two mole equivalents of chlorosulfonic acid to 150°C for several hours, was also noted, though it was accompanied by violent decomposition and the formation of sulfur dioxide. trea.comgoogle.com

Contemporary Synthetic Routes and Efficiency Improvements

Significant advancements have been made to improve the yield and efficiency of 3-nitrobenzenesulfonyl chloride synthesis, moving beyond the limitations of historical methods.

Sulfochlorination of Nitrobenzene with Chlorosulfonic Acid

Modern approaches to the sulfochlorination of nitrobenzene have focused on optimizing reaction conditions to enhance yield. A key development involves a two-stage temperature process. In this improved method, nitrobenzene is reacted with chlorosulfonic acid at a higher initial temperature range of approximately 90°C to 120°C. trea.comgoogle.com This is followed by a subsequent treatment step at a lower temperature.

Influence of Inorganic Acid Chlorides as Additives

A pivotal improvement in the synthesis of 3-nitrobenzenesulfonyl chloride is the introduction of an inorganic acid chloride after the initial reaction between nitrobenzene and chlorosulfonic acid. trea.comgoogle.com This second step is carried out at a temperature between 40°C and 90°C, with a preferred range of 60°C to 80°C. trea.comgoogle.com The use of these additives has been shown to surprisingly increase the yield to approximately 95% to 98% of the theoretical value. trea.com

A variety of inorganic acid chlorides can be employed in this process, including:

Thionyl chloride (SOCl2) google.comprepchem.com

Phosphorus oxychloride (POCl3) trea.comgoogle.com

Phosphorus trichloride (B1173362) (PCl3) trea.comgoogle.com

Phosgene (COCl2) trea.comgoogle.com

Among these, thionyl chloride is particularly preferred. trea.comgoogle.com The amount of the inorganic acid chloride used is typically in the range of 0.1 to 5.0 mol per mol of nitrobenzene, with a more preferable range being 0.2 to 1.0 mol. trea.com

Role of Acylating Agents and Sulfonation Auxiliaries

Further enhancements in the synthesis of nitrobenzene sulfonyl chlorides involve the use of acylating agents and sulfonation auxiliaries. One patented method describes using phosphorus pentoxide as an acylating agent in quantities of 0.05 to 0.75 moles per mole of nitrobenzene or o-nitrochlorobenzene. google.com This process also incorporates sulfonation auxiliaries, such as ammonium (B1175870) sulfate, ammonium chloride, or sulfamic acid, in amounts of 0.001 to 0.3 moles. google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters has been crucial in achieving high yields of 3-nitrobenzenesulfonyl chloride. In the improved sulfochlorination process, the molar ratio of chlorosulfonic acid to nitrobenzene is a key factor, with a preferred range of 3.5 to 6.0 mol, and a particularly preferred range of 4.0 to 4.6 mol of chlorosulfonic acid per mol of nitrobenzene. trea.comgoogle.com

A detailed example of an optimized process is as follows: 1.0 mole of nitrobenzene is added dropwise to 4.4 moles of chlorosulfonic acid at 112°C over 4 hours. The mixture is then stirred at this temperature for an additional 4 hours. After cooling to 70°C, 0.92 moles of thionyl chloride are added dropwise over 2 hours. The reaction is stirred until the evolution of gas ceases. The final product is isolated by pouring the reaction mixture into ice-water, followed by filtration, washing, and drying. prepchem.com This specific procedure results in a high yield of 96.3%. prepchem.com

| Parameter | Historical Method | Optimized Method |

| Reagents | Nitrobenzene, Chlorosulfonic Acid | Nitrobenzene, Chlorosulfonic Acid, Thionyl Chloride |

| Molar Ratio (Chlorosulfonic Acid:Nitrobenzene) | 4:1 trea.comgoogle.com | 4.4:1 prepchem.com |

| Initial Reaction Temperature | 60°C - 105°C trea.comgoogle.com | 112°C prepchem.com |

| Additive | None | Thionyl Chloride prepchem.com |

| Additive Reaction Temperature | N/A | 70°C prepchem.com |

| Yield | 79% trea.comgoogle.com | 96.3% prepchem.com |

Green Chemistry Principles in 3-Nitrobenzenesulfonyl Chloride Synthesis

While specific research on the application of green chemistry principles directly to the industrial synthesis of 3-nitrobenzenesulfonyl chloride is not extensively detailed in the provided search results, broader trends in chemical synthesis point towards more environmentally benign approaches. The significant increase in yield to 95-98% in the optimized process has a direct green benefit by reducing the amount of unreacted nitrobenzene and nitrobenzenesulfonic acid in the wastewater. trea.com This minimizes the environmental impact of the process.

General advancements in green chemistry that could be applicable include the use of less hazardous reagents and solvents. For instance, research into the synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS) presents a milder alternative to traditional chlorinating agents. researchgate.net Additionally, the use of water as a solvent in the oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides represents a significant step towards greener chemical processes. rsc.org While not directly applied to 3-nitrobenzenesulfonyl chloride in the available literature, these methods highlight potential future directions for developing more sustainable synthetic routes.

Comparative Analysis of Synthetic Pathways

The various synthetic routes for producing 3-nitrobenzenesulfonyl chloride each present a unique set of advantages and disadvantages related to yield, reaction conditions, and scalability. A comparative analysis of these pathways is crucial for selecting the most appropriate method for a given application, whether for laboratory research or industrial-scale production.

The direct sulfochlorination of nitrobenzene with chlorosulfonic acid is a widely documented method. Its traditional execution, however, is associated with a moderate yield of approximately 79%, which is considered insufficient for efficient large-scale manufacturing. google.com The process also requires careful temperature control over an extended period.

In contrast, the improved sulfochlorination method, which incorporates the use of an inorganic acid chloride like thionyl chloride, offers a significant advantage in terms of yield, achieving levels between 95% and 98%. google.com This high yield not only makes the process more economically viable but also reduces the environmental impact by minimizing the amount of unreacted starting materials in the wastewater. google.com Furthermore, this modified process is reported to have enhanced thermal stability, with exothermic decomposition only occurring above 180°C, thereby increasing the safety of the reaction. google.com

The synthesis starting from 3-nitrobenzenesulfonic acid or its sodium salt provides an alternative pathway. While specific yield data for these methods are not as extensively detailed in the provided context, they offer a different strategic approach by utilizing a pre-functionalized starting material. The choice between using chlorinating agents like phosphorus pentachloride, thionyl chloride, or phosphorus oxychloride would likely depend on factors such as cost, availability, and the ease of separation of byproducts. trea.comontosight.aigoogle.com

The one-pot synthesis from benzene, involving simultaneous nitration and sulfochlorination, presents an interesting route with a reported high yield of around 90%. trea.comgoogle.com This method could potentially be more streamlined by reducing the number of separate reaction steps. However, the use of a potent nitrating mixture requires stringent safety protocols and may lead to the formation of isomeric byproducts that could complicate the purification process.

The synthesis of the ortho-isomer from di-o-nitrophenyl disulfide demonstrates a pathway specific to that particular isomer, achieving a yield of 84%. orgsyn.org While not a direct route to the meta-isomer, it highlights the use of different starting materials and reaction types to achieve specific isomeric products.

Below is a data table summarizing the key aspects of the different synthetic pathways for 3-nitrobenzenesulfonyl chloride.

| Synthetic Pathway | Starting Material(s) | Key Reagents | Reported Yield | Key Reaction Conditions | Noteworthy Aspects |

| Traditional Sulfochlorination | Nitrobenzene | Chlorosulfonic acid | ~79% google.com | Gradual heating to 105°C google.com | Considered insufficient for large-scale processes. google.com |

| Improved Sulfochlorination | Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 95-98% google.com | 90-120°C then 40-90°C trea.comgoogle.com | High yield, improved safety profile. google.com |

| From 3-Nitrobenzenesulfonic Acid | 3-Nitrobenzenesulfonic acid | PCl₅ or SOCl₂ ontosight.ai | Not specified | Not specified | Converts the sulfonic acid group to sulfonyl chloride. ontosight.ai |

| From Sodium 3-Nitrobenzenesulfonate | Sodium 3-nitrobenzenesulfonate | Phosphorus oxychloride, Sulfolane trea.comgoogle.com | Not specified | Not specified | Utilizes the salt of the sulfonic acid. trea.comgoogle.com |

| From Benzene | Benzene | Chlorosulfonic acid, Conc. HNO₃/H₂SO₄ | ~90% trea.comgoogle.com | Not specified | One-pot nitration and sulfochlorination. trea.comgoogle.com |

Mechanistic Investigations of 3 Nitrobenzenesulfonyl Chloride Transformations

Electrochemical Reduction Mechanisms

The reduction of nitro-substituted benzenesulfonyl chlorides is a nuanced process, with the reaction mechanism being highly dependent on the position of the nitro substituent on the phenyl ring. cdnsciencepub.comscholaris.caresearchgate.net

Stepwise Electron Transfer Leading to Radical Anion Intermediates

The electrochemical reduction of 3-nitrobenzenesulfonyl chloride proceeds through a stepwise mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com This process involves an initial electron transfer to the molecule, resulting in the formation of a radical anion intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.com This intermediate is a key species that dictates the subsequent reaction pathways. Theoretical calculations support the formation of a genuine π* radical anion for the 3-nitro isomer. scholaris.ca

Contrast with "Sticky" Dissociative Electron Transfer in Positional Isomers

In stark contrast, the 2-nitro and 4-nitro positional isomers of benzenesulfonyl chloride undergo a "sticky" dissociative electron transfer. cdnsciencepub.comresearchgate.netcdnsciencepub.com In this concerted mechanism, the electron transfer and the cleavage of the S–Cl bond occur simultaneously. cdnsciencepub.comresearchgate.netcdnsciencepub.com This leads directly to the formation of an arylsulfinyl radical and a chloride anion, which exhibit strong interactions within a radical/anion cluster. cdnsciencepub.comnih.gov Theoretical calculations indicate that for the ortho and para isomers, the addition of an electron leads to a significant elongation of the S–Cl bond, suggesting these are more accurately described as radical/anion pairs rather than true radical anions. cdnsciencepub.com

Influence of Nitro Substituent Position on Electron Transfer Pathways

The position of the nitro group on the phenyl ring is the determining factor for which electron transfer pathway is favored. cdnsciencepub.comscholaris.caresearchgate.net For the 2- and 4-nitro isomers, the nitro group is in conjugation with the sulfonyl chloride group, allowing for effective overlap between the π* orbital of the nitroarene and the σ* orbital of the S–Cl bond. cdnsciencepub.comresearchgate.netcdnsciencepub.com This orbital overlap facilitates the concerted bond cleavage upon electron transfer.

In the case of 3-nitrobenzenesulfonyl chloride, the nitro group is not in direct resonance with the reaction center. This lack of conjugation prevents the efficient overlap required for a concerted dissociation, thus favoring a stepwise mechanism where the electron is initially accepted into the π* system of the nitrophenyl group to form a relatively stable radical anion intermediate before any bond cleavage occurs. cdnsciencepub.comscholaris.ca

Intermediate Formation and Subsequent Reactions

The initial reduction step sets the stage for a series of subsequent reactions involving the generated intermediates.

Generation of Arylsulfinyl Radicals and Chloride Anions

In the case of the "sticky" dissociative mechanism observed for the 2- and 4-nitro isomers, the primary products of the initial electron transfer are the arylsulfinyl radical and the chloride anion. cdnsciencepub.comresearchgate.netcdnsciencepub.com These species are formed in close proximity and interact strongly. cdnsciencepub.comresearchgate.net For 3-nitrobenzenesulfonyl chloride, the initially formed radical anion undergoes subsequent decomposition to yield the corresponding arylsulfinyl radical and chloride anion. scholaris.ca

Formation and Reactivity of Nitro-Substituted Sulfinate Anions

A two-electron reduction of the parent sulfonyl chloride leads to the formation of nitro-substituted sulfinate anions (ArSO₂⁻) and chloride anions. cdnsciencepub.com These sulfinate anions are key intermediates in a subsequent autocatalytic process observed for both the 3-nitro and 4-nitro isomers. cdnsciencepub.comresearchgate.net The nucleophilic sulfinate anion can attack a molecule of the parent sulfonyl chloride, leading to the formation of a diaryl disulfone. cdnsciencepub.com This newly formed disulfone is more easily reduced than the starting material, and its reduction product can then transfer an electron to another molecule of the parent sulfonyl chloride, creating a catalytic cycle. cdnsciencepub.com This autocatalytic mechanism is not observed for the 2-nitro isomer due to steric hindrance from the ortho nitro group, which prevents the formation of the disulfone. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Diaryl Disulfone Production and its Role in Autocatalysis

During the electrochemical reduction of 3-nitrobenzenesulfonyl chloride, a key intermediate, the corresponding diaryl disulfone, is formed. cdnsciencepub.comcdnsciencepub.comscholaris.ca This process is initiated by a two-electron reduction of the 3-nitrobenzenesulfonyl chloride, which leads to the formation of a sulfinate anion (ArSO₂⁻) and a chloride anion. cdnsciencepub.comcdnsciencepub.com The generated sulfinate anion then acts as a nucleophile, attacking a parent molecule of 3-nitrobenzenesulfonyl chloride. cdnsciencepub.comcdnsciencepub.com This nucleophilic substitution reaction results in the production of the diaryl disulfone. cdnsciencepub.comcdnsciencepub.com

Autocatalytic Processes in Reduction Pathways

The autocatalytic nature of the reduction of 3-nitrobenzenesulfonyl chloride is a direct consequence of the formation of the more easily reducible diaryl disulfone. cdnsciencepub.comcdnsciencepub.comscholaris.ca This phenomenon is intricately linked to experimental parameters, highlighting the delicate balance between chemical reaction rates and mass transport processes.

The efficiency of the autocatalytic process is markedly influenced by the concentration of 3-nitrobenzenesulfonyl chloride and the scan rate used in electrochemical studies like cyclic voltammetry. cdnsciencepub.comcdnsciencepub.comscholaris.ca An increase in the substrate concentration enhances the rate of the autocatalytic reaction. cdnsciencepub.comcdnsciencepub.com This is because a higher concentration of the parent sulfonyl chloride increases the probability of the nucleophilic attack by the sulfinate anion, thus favoring the formation of the diaryl disulfone. cdnsciencepub.com

Conversely, the efficiency of the autocatalytic process diminishes as the scan rate is increased. cdnsciencepub.comcdnsciencepub.com A higher scan rate increases the rate of diffusion of the reactant to the electrode surface for direct electrochemical reduction, relative to the rate of the chemical step (the formation of the diaryl disulfone). cdnsciencepub.com At high scan rates, the direct reduction of 3-nitrobenzenesulfonyl chloride dominates before the autocatalytic cycle can be effectively established. cdnsciencepub.com For instance, in cyclic voltammetry experiments with 3-nitrobenzenesulfonyl chloride at a high concentration (7.0 mmol/L) and a low scan rate (0.2 V/s), evidence of the autocatalytic process is observed, which becomes less pronounced as the scan rate is increased to 1 V/s and then to 10 V/s. cdnsciencepub.com

Interactive Table: Effect of Concentration and Scan Rate on Autocatalysis

| Parameter | Effect on Autocatalysis | Rationale |

|---|---|---|

| Increasing Substrate Concentration | Enhances | Increases the rate of the bimolecular reaction forming the diaryl disulfone. cdnsciencepub.com |

| Increasing Scan Rate | Diminishes | Diffusion of the parent molecule to the electrode for direct reduction outpaces the chemical reaction of the autocatalytic cycle. cdnsciencepub.com |

The position of the nitro substituent on the benzene (B151609) ring plays a crucial role in the formation of the diaryl disulfone and, consequently, in the occurrence of autocatalysis. cdnsciencepub.comcdnsciencepub.comscholaris.ca In the case of 3-nitrobenzenesulfonyl chloride, the meta-position of the nitro group allows for the necessary nucleophilic attack of the sulfinate anion on the sulfur atom of another sulfonyl chloride molecule, leading to the formation of the diaryl disulfone and subsequent autocatalysis. cdnsciencepub.comcdnsciencepub.comscholaris.ca

However, for isomers such as 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride, the nitro group at the ortho position introduces significant steric hindrance. cdnsciencepub.comcdnsciencepub.comscholaris.ca This steric bulk physically obstructs the approach of the sulfinate anion to the sulfonyl group, thereby preventing the formation of the diaryl disulfone. cdnsciencepub.comcdnsciencepub.comscholaris.ca As a result, the autocatalytic mechanism is not observed in the electrochemical reduction of these ortho-substituted isomers. cdnsciencepub.comcdnsciencepub.comscholaris.ca

Interactive Table: Steric Hindrance and Autocatalysis

| Compound | Substituent Position | Autocatalysis Observed | Reason |

|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | Meta | Yes | Unhindered nucleophilic attack allows for diaryl disulfone formation. cdnsciencepub.comcdnsciencepub.comscholaris.ca |

| 2-Nitrobenzenesulfonyl chloride | Ortho | No | Steric hindrance from the ortho-nitro group prevents diaryl disulfone formation. cdnsciencepub.comcdnsciencepub.comscholaris.ca |

| 4-Nitrobenzenesulfonyl chloride | Para | Yes | The para position does not sterically hinder the formation of the diaryl disulfone. cdnsciencepub.comcdnsciencepub.comscholaris.ca |

| 2,4-Dinitrobenzenesulfonyl chloride | Ortho and Para | No | The ortho-nitro group provides sufficient steric hindrance to prevent diaryl disulfone formation. cdnsciencepub.comcdnsciencepub.comscholaris.ca |

S-Cl Bond Cleavage Dynamics in Reduction

The mechanism of the sulfur-chlorine (S-Cl) bond cleavage during the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides is highly dependent on the position of the nitro substituent. cdnsciencepub.com For 3-nitrobenzenesulfonyl chloride, the reduction follows a stepwise mechanism. cdnsciencepub.comcdnsciencepub.comscholaris.ca In this pathway, an initial electron transfer occurs to the molecule, forming an intermediate radical anion. cdnsciencepub.comcdnsciencepub.comscholaris.ca The S-Cl bond cleavage then occurs in a subsequent step.

This is in contrast to the reduction of 4-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride, which proceed via a "sticky" dissociative mechanism. cdnsciencepub.comcdnsciencepub.com In this concerted process, the electron transfer and the S-Cl bond cleavage occur simultaneously. cdnsciencepub.comcdnsciencepub.com The difference in mechanism is attributed to the degree of overlap between the π* orbital of the nitrobenzene (B124822) ring and the σ* orbital of the S-Cl bond. cdnsciencepub.com For the ortho and para isomers, this overlap is more significant, facilitating a concerted dissociation. cdnsciencepub.com

Advanced Computational and Theoretical Studies

Quantum Chemical Modeling of Electronic Structure and Reactivity

Theoretical calculations are essential for interpreting experimental results and predicting chemical behavior. The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been a key area of investigation, where computational models have successfully elucidated the underlying mechanisms. researchgate.netcdnsciencepub.com

Density Functional Theory (DFT) has been effectively applied to study the electronic structure of 3-Nitrobenzenesulfonyl chloride and its related isomers. researchgate.net Specifically, the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, has been used. cdnsciencepub.comscholaris.ca These calculations have been pivotal in analyzing the structures of the parent molecules and their corresponding reduced forms (radical anions), providing a theoretical foundation for their observed electrochemical behavior. cdnsciencepub.com The use of DFT helps in understanding how the position of the nitro group on the phenyl ring dictates the electron transfer mechanism. cdnsciencepub.com

The accuracy of DFT calculations is highly dependent on the chosen basis set and the model used to simulate solvent effects. In studies of 3-Nitrobenzenesulfonyl chloride, a large 6-311G++(2d,p) basis set has been employed. cdnsciencepub.comscholaris.ca This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (2d,p), providing the necessary flexibility to accurately describe anionic species and electronic delocalization.

To simulate the experimental conditions in a solvent, the Polarizable Continuum Model (PCM) has been implemented. cdnsciencepub.comscholaris.ca This model treats the solvent, such as acetonitrile, as a uniform polarizable continuum, which is an effective method for modeling solvation effects without the prohibitive computational cost of including explicit solvent molecules. cdnsciencepub.comwikipedia.org

Table 1: Computational Methodology Details

| Parameter | Specification | Purpose |

|---|---|---|

| Theory Level | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | A hybrid functional for accurate energy and geometry calculations. cdnsciencepub.com |

| Basis Set | 6-311G++(2d,p) | Provides a flexible description of electron distribution, crucial for anions. cdnsciencepub.com |

| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the influence of a solvent (acetonitrile) on the molecule's properties. cdnsciencepub.com |

Molecular Orbital Analysis and Electronic Interactions

The analysis of molecular orbitals (MOs) is fundamental to understanding the electronic transitions and reactivity of 3-Nitrobenzenesulfonyl chloride, particularly upon receiving an electron.

Upon one-electron reduction, 3-Nitrobenzenesulfonyl chloride forms an intermediate radical anion. cdnsciencepub.comcdnsciencepub.com Computational studies show that in this radical anion, the extra electron occupies a Singly Occupied Molecular Orbital (SOMO). For the 3-nitro isomer, this SOMO is predominantly located on the nitrophenyl moiety. cdnsciencepub.com This localization indicates that the nitro group acts as the primary electron acceptor. The stability of this radical anion is a key feature of the 3-nitro isomer, leading to a distinct, stepwise reduction mechanism where electron transfer and bond cleavage are separate events. researchgate.netcdnsciencepub.com

The mechanism of S–Cl bond cleavage upon reduction is highly dependent on the interaction between the π* orbital of the nitroaromatic system and the antibonding σ* orbital of the S–Cl bond.

In the case of 2-nitro and 4-nitrobenzenesulfonyl chloride, there is effective overlap between these two orbitals. This overlap facilitates a concerted or "sticky" dissociative electron transfer, where the S–Cl bond breaks simultaneously with the electron transfer. researchgate.netcdnsciencepub.comcdnsciencepub.com

However, for 3-Nitrobenzenesulfonyl chloride, the meta-position of the nitro group prevents this effective orbital overlap. researchgate.netcdnsciencepub.com Consequently, the incoming electron resides primarily in the π* orbital of the nitro-substituted ring, forming a stable radical anion intermediate without immediate bond cleavage. cdnsciencepub.com The S–Cl bond only breaks after a subsequent step. This mechanistic difference, dictated by orbital overlap, is a direct consequence of the substituent's position. cdnsciencepub.com

Energetic and Thermodynamic Profiling of Reaction Pathways

The stability of the radical anion intermediate in the 3-nitro isomer has a clear signature in its structural and energetic profile. Theoretical calculations of the S–Cl bond length before and after the addition of an electron provide compelling evidence for the proposed stepwise mechanism.

For 3-Nitrobenzenesulfonyl chloride, the S–Cl bond length shows only a marginal increase upon forming the radical anion, from 2.12 Å to 2.15 Å. cdnsciencepub.com This minor change confirms that the S–Cl bond remains intact and that a true radical anion is formed as a stable intermediate.

In contrast, for the ortho and para isomers, the S–Cl bond lengthens dramatically upon reduction (e.g., from 2.12 Å to 2.90 Å for the 4-nitro isomer), indicating that the reduced form is not a true radical anion but rather a dissociative radical/anion pair, consistent with a concerted bond cleavage. cdnsciencepub.com While the calculated S–Cl bond dissociation energies are very similar across all isomers, the divergent reaction pathways highlight the critical role of orbital interactions in controlling the reaction mechanism. cdnsciencepub.com

Table 2: Calculated S–Cl Bond Lengths Before and After One-Electron Reduction

| Compound | S–Cl Bond Length (Neutral) | S–Cl Bond Length (Reduced Form) | % Change | Inferred Mechanism |

|---|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | 2.12 Å cdnsciencepub.com | 2.15 Å cdnsciencepub.com | 1.4% | Stepwise cdnsciencepub.comcdnsciencepub.com |

| 2-Nitrobenzenesulfonyl chloride | 2.11 Å cdnsciencepub.com | 2.89 Å cdnsciencepub.com | 37.0% | Concerted Dissociative cdnsciencepub.comcdnsciencepub.com |

| 4-Nitrobenzenesulfonyl chloride | 2.12 Å cdnsciencepub.com | 2.90 Å cdnsciencepub.com | 36.8% | Concerted Dissociative cdnsciencepub.comcdnsciencepub.com |

Simulation of Electron Transfer Mechanisms

Simulations of electron transfer provide a molecular-level view of the reaction dynamics, rationalizing experimentally observed phenomena.

The dissociative electron transfer (DET) theory is a cornerstone for understanding the reduction of arenesulfonyl chlorides. rsc.org This theory describes processes where electron transfer and bond cleavage are coupled. A "classical" dissociative ET involves a simultaneous electron transfer and bond scission. rsc.org However, for substituted arenesulfonyl chlorides, including the nitro-substituted variants, the mechanism can deviate. For 4-cyano and 4-nitrophenyl sulfonyl chlorides, a concerted ET leads to a radical/anion cluster before decomposition, a process termed a “sticky” dissociative ET. rsc.org In contrast, theoretical studies show that 3-Nitrobenzenesulfenyl chloride follows a stepwise mechanism, where a distinct radical anion intermediate is formed prior to dissociation. cdnsciencepub.com

The distinction between stepwise and concerted dissociative electron transfer mechanisms can be understood by examining the electronic coupling between different electronic states, often described as diabatic states. libretexts.org Diabatic states represent chemically intuitive electronic configurations (e.g., a neutral molecule or an ionic pair) that are not the true quantum mechanical eigenstates of the system. libretexts.org The actual, observable potential energy surfaces, known as adiabatic states, arise from the mixing and coupling of these diabatic states. libretexts.org

In the context of this compound's reduction, the two crucial diabatic states are the initial state (neutral molecule) and the final state (dissociated radical and anion). The reaction mechanism is dictated by the interaction between the π* orbital of the nitroaromatic system and the σ* antibonding orbital of the S–Cl bond. cdnsciencepub.com For the 3-nitro isomer, the poor overlap between these orbitals results in weak electronic coupling. This leads to a stepwise process where the electron first occupies the π* orbital to form a radical anion, followed by a separate bond-breaking step. cdnsciencepub.com For the 2- and 4-nitro isomers, a more significant overlap leads to stronger coupling, promoting a concerted mechanism where the electron transfer and bond cleavage occur in a single kinetic step. cdnsciencepub.com

Quantum-Chemical Simulation of Related Reaction Mechanisms (e.g., with benzamide (B126), benzhydrazide)

Quantum-chemical simulations are also employed to study the reaction mechanisms of this compound with various nucleophiles. For instance, the arylsulfonation of benzhydrazide with this compound has been studied, demonstrating that the product can be obtained in nearly theoretical yield under optimized conditions in aqueous-organic solvent mixtures. researchgate.net

While specific quantum-chemical simulations for the reaction with benzhydrazide were not detailed in the provided search results, the methodology for such studies is well-established. A theoretical study on the reaction between a related compound, chlorocarbonylsulfenyl chloride, and benzamide utilized Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. researchgate.net Such studies typically involve:

Reactivity Indices : Calculation of descriptors like Fukui indices to predict the most likely sites of nucleophilic and electrophilic attack, thus determining the regioselectivity of the reaction. researchgate.net

Transition State Determination : Locating the transition state structures on the potential energy surface to understand the reaction pathway and calculate activation barriers. researchgate.net

Thermodynamic and Orbital Analysis : Examining the thermodynamics and molecular orbitals to assess the feasibility and stereoselectivity of the reaction. researchgate.net

These computational approaches provide a powerful framework for predicting and understanding the reactivity of this compound in various chemical transformations.

Applications in Organic Synthesis and Diverse Chemical Transformations

Utilization as a Potent Sulfonylating Agent

3-Nitrobenzenesulfonyl chloride is recognized as a potent agent for sulfonylation, a chemical process that involves the introduction of a sulfonyl group (–SO₂–) into a molecule. The compound's high reactivity is attributed to the presence of both a nitro group (-NO₂) and a sulfonyl chloride (-SO₂Cl) functional group attached to the benzene (B151609) ring. ontosight.ai These electron-withdrawing groups significantly enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to attack by nucleophiles, such as amines and alcohols, facilitating the formation of sulfonamides and sulfonate esters, respectively. ontosight.ai This inherent reactivity makes it a valuable intermediate in the synthesis of a wide array of organic compounds, including those with significant biological activities. ontosight.ai

Precursor in the Synthesis of Sulfonamides

A primary and widespread application of 3-nitrobenzenesulfonyl chloride is in the synthesis of sulfonamides. thieme-connect.comucl.ac.uk This class of compounds is of great importance in medicinal chemistry. The traditional and effective method for creating a sulfonamide involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uknih.gov

Detailed research illustrates this application in the synthesis of various sulfonamide derivatives:

N-methyl-3-aminobenzenesulfonamide can be synthesized by treating 3-nitrobenzenesulfonyl chloride with an excess of a 40% aqueous methylamine (B109427) solution.

A series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been prepared by reacting different isomers of nitrobenzenesulfonyl chloride with p-anisidine (B42471). mdpi.com Specifically, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide was synthesized from 3-nitrobenzenesulfonyl chloride and p-anisidine, yielding 79.65% of the product. mdpi.com

In the creation of more complex hybrids, commercially available nitro-substituted benzenesulfonyl chlorides, including the 3-nitro isomer, are treated with various amine derivatives in the presence of a base like diisopropylethylamine (DIPEA) to produce novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids . acs.org

Role in the Preparation of Sulfonyl Fluorides for Click Chemistry

Sulfonyl fluorides (R-SO₂F) have gained prominence as exceptionally useful electrophiles in the field of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. ccspublishing.org.cnresearchgate.neteurekalert.org This area of chemistry focuses on creating robust molecular connections under mild conditions. Compared to their sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability, particularly towards hydrolysis, while retaining the necessary reactivity for click reactions. eurekalert.org

The conversion of sulfonyl chlorides to sulfonyl fluorides is a key step in accessing these valuable reagents. A common and effective method is the direct chloride-fluoride exchange. ccspublishing.org.cnrsc.org This transformation can be efficiently carried out by reacting a sulfonyl chloride, such as 3-nitrobenzenesulfonyl chloride, with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cnrsc.org One simple and mild procedure involves a biphasic mixture of KF in water and acetone (B3395972), which provides a broad range of sulfonyl fluorides in high yields from their corresponding sulfonyl chloride precursors. acs.org This straightforward conversion allows for the generation of sulfonyl fluorides that are ready for application in SuFEx click chemistry, enabling the synthesis of diverse and complex molecules for materials science and drug discovery. ccspublishing.org.cnresearchgate.net

Participation in Complex Heterocyclic Synthesis

The reactivity of 3-nitrobenzenesulfonyl chloride extends to the synthesis of complex heterocyclic structures, which are pivotal scaffolds in many biologically active compounds.

Thiazole-Sulfonamide Derivatives

Thiazole (B1198619) rings are a common feature in many pharmacologically important molecules. bepls.com The coupling of a thiazole moiety with a sulfonamide group can lead to novel derivatives with potential therapeutic applications. nih.goviaea.orgnih.govresearchgate.net 3-Nitrobenzenesulfonyl chloride serves as a key building block in creating such hybrid molecules. A significant example is its reaction with hydrazinyl-substituted thiazoles. The reaction between 3-nitrobenzenesulfonyl chloride and 2-hydrazinylbenzothiazole directly leads to the formation of a thiazole-sulfonamide derivative, specifically 2-[2-(3-nitrobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole. nih.goviucr.orgnih.gov

Benzenesulfamide Derivatives

Benzenesulfonamides are a broad and vital class of compounds. The synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide is a clear example of producing a specific benzenesulfonamide (B165840) derivative. In this preparation, 3-nitrobenzenesulfonyl chloride is reacted with p-anisidine in an aqueous sodium carbonate solution at room temperature. mdpi.com The resulting product, a substituted benzenesulfonamide, was obtained in a high yield of nearly 80%. mdpi.com

Reactions with Hydrazinylbenzothiazole for Novel Heterocycle Formation

The reaction between 3-nitrobenzenesulfonyl chloride and 2-hydrazinylbenzothiazole demonstrates the nuanced reactivity of the compound and its role in forming novel heterocycles, where the final product is highly dependent on the reaction conditions. nih.govnih.gov

A detailed study revealed the following outcomes:

Reaction in Methanol: When the reaction is conducted in methanol, a mixture of two products is obtained. The expected condensation product, 2-[2-(3-nitrobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole (II) , is formed alongside its molecular salt, 2-[2-(3-nitrobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol-3-ium 3-nitrobenzenesulfonate (III) . nih.goviucr.orgnih.gov

Reaction in Acetone: In a surprising turn, conducting the reaction in acetone results in an unexpected product. Instead of the anticipated sulfonamide, 2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazol-3-ium 3-nitrobenzenesulfonate (I) is formed. nih.goviucr.orgnih.gov This outcome arises from an unforeseen reaction where the starting 2-hydrazinylbenzothiazole reacts with the acetone solvent, while the 3-nitrobenzenesulfonyl chloride is hydrolyzed to its corresponding sulfonic acid, which then forms a salt with the newly generated base. nih.gov

Crystal structure analysis of these products revealed intricate intermolecular interactions, including N-H···O and N-H···N hydrogen bonds and π–π stacking, which dictate their solid-state architecture. iucr.orgiucr.org This research highlights the compound's utility in generating structural diversity and the critical role of solvent choice in directing reaction pathways. nih.gov

Kinetics and Mechanistic Aspects of Sulfonylation Reactions

The study of reaction kinetics and mechanisms is fundamental to understanding and optimizing chemical transformations. In the context of sulfonylation reactions involving 3-nitrobenzenesulfonyl chloride, these investigations provide critical insights into how reaction conditions influence the rate and outcome of the synthesis.

Solvent Effects on Reaction Rates (e.g., in aqueous-organic solutions)

The choice of solvent can dramatically influence the rate of a chemical reaction. This is particularly true for sulfonylation reactions, where the polarity and composition of the solvent system can affect the stability of reactants and transition states. A comparative study on the kinetics of the arylsulfonation of benzhydrazide with 3-nitrobenzenesulfonyl chloride in various aqueous-organic solutions at 298 K has shed light on these effects. researchgate.net

The research explored the reaction in mixtures of water with 2-propanol, dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile. It was observed that the arylsulfonation product could be achieved in almost theoretical yield when the initial reactant concentrations were 0.1 M in water-dioxane, water-acetonitrile, and water-THF mixtures that contained more than 30% water by weight. researchgate.net This highlights the significant role of water in these solvent systems for achieving high product yields.

The kinetic data from these studies allow for a quantitative comparison of how different organic co-solvents impact the reaction rate. The specific rate constants in these mixed-solvent systems provide a basis for selecting the optimal reaction medium to enhance reaction efficiency.

Table 1: Effect of Aqueous-Organic Solvent Composition on the Arylsulfonation of Benzhydrazide

| Organic Co-Solvent | Water Content (wt %) | Initial Reactant Concentration (M) | Product Yield |

| Dioxane | > 30% | 0.1 | Nearly Theoretical researchgate.net |

| Acetonitrile | > 30% | 0.1 | Nearly Theoretical researchgate.net |

| Tetrahydrofuran | > 30% | 0.1 | Nearly Theoretical researchgate.net |

| 2-Propanol | - | - | Data not specified |

This table illustrates the conditions under which high yields of the arylsulfonation product are obtained in different aqueous-organic solvent systems.

Enabling New Synthetic Routes for Advanced Intermediates

3-Nitrobenzenesulfonyl chloride is a key building block in organic synthesis, facilitating the creation of complex molecules that serve as advanced intermediates for various applications. ontosight.ai Its reactivity makes it a valuable reagent in the preparation of pharmaceuticals, agrochemicals, and dyes. ontosight.ai

The utility of 3-nitrobenzenesulfonyl chloride is demonstrated in its application for the synthesis of specific, high-value chemical entities. For instance, it has been successfully employed in the preparation of:

Acyl-2-aminobenzimidazole analogs sigmaaldrich.comfishersci.casigmaaldrich.com

6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine sigmaaldrich.comfishersci.casigmaaldrich.com

These examples underscore the role of 3-nitrobenzenesulfonyl chloride in opening up new synthetic pathways to novel compounds with potential biological or material science applications. The introduction of the 3-nitrophenylsulfonyl group can be a critical step in the construction of these elaborate molecular architectures.

The synthesis of 3-nitrobenzenesulfonyl chloride itself has been optimized to ensure high yields, making it a readily accessible intermediate for these synthetic endeavors. google.com An improved process involving the reaction of nitrobenzene (B124822) with chlorosulfonic acid, followed by treatment with an inorganic acid chloride like thionyl chloride, can produce the desired product in yields of approximately 95% to 98% of the theoretical maximum. google.com This efficient synthesis further enhances its utility as a foundational reagent for developing new and advanced chemical intermediates.

Derivatization and Structure Reactivity Relationships

Synthesis and Reactivity of Positional Isomers

Electrochemical Behavior of 2-Nitro-, 4-Nitro-, and 2,4-Dinitrobenzenesulfonyl Chlorides

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been a subject of detailed investigation. Studies reveal that the electron transfer mechanism is highly dependent on the position of the nitro group. ontosight.aicdnsciencepub.com

For 3-nitrobenzenesulfonyl chloride, the reduction follows a stepwise mechanism, involving the formation of an intermediate radical anion. ontosight.aicdnsciencepub.com In contrast, the 2-nitro, 4-nitro, and 2,4-dinitrobenzenesulfonyl chlorides undergo a "sticky" dissociative mechanism. ontosight.aicdnsciencepub.com In this concerted process, the electron transfer and the cleavage of the sulfur-chlorine (S-Cl) bond occur simultaneously, leading to the formation of an arylsulfinyl radical and a chloride anion that exhibit strong interactions. ontosight.ai

Upon reduction, 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride can also form the corresponding diaryl disulfones. These disulfones are more easily reduced than the parent molecules, which introduces an autocatalytic mechanism that is dependent on concentration and scan rate. cdnsciencepub.com

Electrochemical Data for Nitro-Substituted Benzenesulfonyl Chlorides

| Compound | Peak Potential (V vs. Fc/Fc+) | Transfer Coefficient (α) |

|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | -0.68 | 0.38 |

| 3-Nitrobenzenesulfonyl chloride | -0.85 | 0.50 |

| 4-Nitrobenzenesulfonyl chloride | -0.65 | 0.35 |

Note: The data presented is a representative compilation from electrochemical studies and may vary based on experimental conditions.

Comparative Studies on Electron Transfer Mechanisms

The difference in electron transfer mechanisms between the positional isomers is attributed to the degree of overlap between the π* orbital of the nitro-substituted phenyl ring and the σ* orbital of the S-Cl bond. ontosight.ai In the cases of 2-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, and 2,4-dinitrobenzenesulfonyl chloride, there is significant overlap between these orbitals. This orbital overlap facilitates the concerted "sticky" dissociative electron transfer pathway. ontosight.ai

Conversely, for 3-nitrobenzenesulfonyl chloride, the singly occupied molecular orbital (SOMO) is primarily located on the nitrophenyl group, and there is minimal increase in the S-Cl bond length upon electron addition. cdnsciencepub.com This lack of significant orbital overlap favors a stepwise reduction mechanism where a distinct radical anion intermediate is formed before the S-Cl bond cleavage. ontosight.aicdnsciencepub.com

Functionalized Derivatives (e.g., Halogenated Nitrobenzenesulfonyl Chlorides)

The introduction of other functional groups, such as halogens, onto the nitrobenzenesulfonyl chloride scaffold further modifies its reactivity. These functionalized derivatives serve as versatile intermediates in organic synthesis. ontosight.ainbinno.com

For instance, 4-chloro-3-nitrobenzenesulfonyl chloride is a widely used intermediate for the synthesis of sulfonamide drugs, agrochemicals, and dyes. nbinno.com Its reactivity is characterized by its susceptibility to nucleophilic substitution and condensation reactions. nbinno.com The presence of the additional chloro group, an electron-withdrawing group, influences the electrophilicity of the sulfonyl chloride moiety.

The synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides has also been reported. ontosight.ai These compounds are prepared from difluoronitrobenzenes in a two-step process involving a regioselective reaction with a thiol followed by oxidative cleavage with chlorine. ontosight.ai The resulting fluoronitrobenzenesulfonyl chlorides are valuable for creating isosteric sets of biologically active compounds and for synthesizing functionalized organofluorine species. ontosight.ai A notable example is the threefold sequential functionalization of 2-fluoro-6-nitrobenzenesulfonyl chloride, demonstrating its synthetic utility. ontosight.ai

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of nitrobenzenesulfonyl chlorides is governed by a combination of electronic and steric effects originating from the substituents on the aromatic ring.

Electronic Contributions (e.g., Resonance Stability)

The electronic nature of the substituents plays a crucial role in the reactivity of the sulfonyl chloride group. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

The position of the nitro group also influences the stability of reaction intermediates through resonance effects. For the para and ortho nitro-substituted compounds, the through-resonance stabilization of the arylsulfinyl radicals formed during the reduction process facilitates the dissociation of the reduced species. ontosight.ai This resonance stabilization contributes to the concerted dissociative mechanism observed for the 2- and 4-nitro isomers. ontosight.ai

Steric Effects on Reaction Pathways

Steric hindrance from bulky substituents can significantly alter the course of a reaction. A clear example is the effect of an ortho-nitro group on the reactivity of nitrobenzenesulfonyl chlorides.

In the electrochemical reduction of 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, the initially formed sulfinate anion can attack a parent sulfonyl chloride molecule in a nucleophilic substitution to form a diaryl disulfone. cdnsciencepub.com This subsequent reaction leads to an autocatalytic process. cdnsciencepub.com However, for 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride, this autocatalytic pathway is not observed. cdnsciencepub.com The steric hindrance caused by the nitro group at the ortho position prevents the nucleophilic attack of the sulfinate anion, thereby inhibiting the formation of the disulfone. cdnsciencepub.com

Exploration of Novel Derivatives for Research Applications

The reactivity of 3-nitrobenzenesulfenyl chloride makes it a valuable precursor for the synthesis of a diverse array of novel derivatives with potential applications in various research fields, including medicinal chemistry and materials science. ontosight.ai The introduction of the 3-nitrophenylsulfonyl moiety can impart specific physicochemical and biological properties to a parent molecule.

Researchers have explored the derivatization of this compound with various heterocyclic and aromatic scaffolds to generate new chemical entities for biological evaluation. For instance, it has been used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine. fishersci.casigmaaldrich.com Such derivatives are often synthesized to explore their potential as bioactive agents. fishersci.ca

A notable area of investigation involves the synthesis of sulfonamide derivatives. The reaction of this compound with amines, such as p-anisidine (B42471), yields N-substituted-3-nitrobenzenesulfonamides. mdpi.com These compounds are of interest for their potential biological activities and provide a platform for studying structure-activity relationships. mdpi.com The ease of their synthesis, often involving a simple reaction in an aqueous sodium carbonate solution, makes them accessible for further research. mdpi.com

The structural analysis of these derivatives, for example, through X-ray crystallography, provides crucial insights into their three-dimensional conformations, including bond lengths, bond angles, and torsion angles. mdpi.com This information is vital for understanding how the molecular structure influences the compound's properties and interactions with biological targets. For example, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, subtle changes in the position of the nitro group on the benzenesulfonyl ring led to significant differences in the orientation of the phenyl rings. mdpi.com

The exploration of these novel derivatives is often driven by the quest for new therapeutic agents or functional materials. ontosight.ai The data gathered from these studies, including synthetic yields and spectroscopic and crystallographic data, are essential for building a comprehensive understanding of the chemical space accessible from this compound.

| Derivative Class | Example Reactant | Resulting Derivative | Research Application Focus |

| Acyl-2-aminobenzimidazoles | 2-Aminobenzimidazole derivatives | Acyl-2-aminobenzimidazole analogs | Biochemical probes for proteomics research. fishersci.ca |

| Imidazo[1,2-a]pyridines | Pyrazole-substituted imidazo[1,2-a]pyridine | 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine | Exploration of novel heterocyclic compounds. fishersci.casigmaaldrich.com |

| Sulfonamides | p-Anisidine | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Investigation of structure-activity relationships and potential biological activities. mdpi.com |

Analytical Methodologies for Characterization and Mechanistic Elucidation

Electrochemical Techniques for Mechanistic Studies

Electrochemical methods are pivotal in probing the electron transfer processes and reaction pathways of 3-Nitrobenzenesulfenyl chloride.

Cyclic voltammetry studies of 3-nitrobenzenesulfonyl chloride have shown that its electrochemical reduction follows a stepwise mechanism. cdnsciencepub.com This process involves the initial formation of a radical anion intermediate before the molecule undergoes further decomposition. cdnsciencepub.comresearchgate.net The position of the nitro group on the phenyl ring significantly influences the electron transfer mechanism. cdnsciencepub.com In the case of the 3-nitro isomer, the reduction is distinct from the 2- and 4-nitro substituted analogs, which tend to follow a concerted "sticky" dissociative mechanism where the electron transfer and the cleavage of the sulfur-chlorine (S-Cl) bond occur simultaneously. cdnsciencepub.com

Further investigations have revealed that the reduction of 3-nitrobenzenesulfonyl chloride can lead to the formation of the corresponding diaryl disulfone. cdnsciencepub.com This product is more easily reduced than the parent molecule, which can induce an autocatalytic mechanism depending on the concentration and the scan rate used in the CV experiment. cdnsciencepub.comscholaris.ca

Table 1: Key Findings from Cyclic Voltammetry of this compound

| Feature | Observation | Interpretation |

| Reduction Mechanism | Stepwise electron transfer | Formation of a radical anion intermediate prior to decomposition. cdnsciencepub.comresearchgate.net |

| Influence of Isomer Position | Mechanism dependent on nitro group position | 3-nitro isomer follows a stepwise path, unlike the concerted mechanism of 2- and 4-nitro isomers. cdnsciencepub.com |

| Product Formation | Diaryl disulfone | Can lead to an autocatalytic reduction process. cdnsciencepub.com |

Controlled potential electrolysis, or bulk electrolysis, is a technique that allows for the exhaustive reduction or oxidation of a compound at a fixed potential. For this compound, this method can be employed to synthesize and isolate the products of its electrochemical reduction. By setting the potential at a value sufficient to drive the reduction, the S-Cl bond is cleaved, leading to the formation of new sulfur-containing species. The total charge passed during the electrolysis is related to the number of electrons transferred per molecule. This technique is instrumental in confirming the reaction mechanism proposed from cyclic voltammetry data by allowing for the isolation and subsequent characterization of the reaction products. The efficiency of this process is enhanced by using a large surface area working electrode and stirring the solution to improve mass transport.

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for determining the molecular structure and identifying the functional groups of this compound.

NMR spectroscopy provides detailed information about the atomic arrangement in a molecule. For this compound, ¹H and ¹³C NMR are used to confirm its structure. The proton (¹H) NMR spectrum would show signals corresponding to the protons on the benzene (B151609) ring. The carbon (¹³C) NMR spectrum would display signals for each unique carbon atom in the molecule.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group (NO₂) and the sulfonyl chloride (SO₂Cl) group.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would be observed. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

Chromatographic Analysis for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable tools for monitoring the progress of reactions involving this compound and for the isolation of the resulting products. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are particularly valuable in this context.

Thin-layer chromatography offers a rapid and effective method for the qualitative monitoring of reactions. libretexts.orgthieme.deresearchgate.net By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of products can be visualized over time. libretexts.org This allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating. For instance, in the synthesis of related sulfonyl chlorides, TLC is routinely used to track the conversion of the corresponding thiol or disulfide to the final product. rsc.org While specific Rf values for this compound are not extensively reported, the general principles of TLC are directly applicable.

For quantitative analysis and purification, high-performance liquid chromatography is the method of choice. Normal-phase HPLC, in particular, has been successfully employed for the simultaneous determination of the structurally similar m-nitrobenzenesulfonyl chloride and its hydrolyzed acid product. researchgate.net This method utilizes a cyano-bonded column and an isocratic mobile phase, demonstrating the potential for a similar approach to be developed for this compound. researchgate.net Such a method would be invaluable for assessing the purity of synthesized this compound and for isolating it from unreacted starting materials and side products. Furthermore, HPLC methods have been developed for the analysis of various benzenesulphonyl chlorides and related compounds in industrial wastewater, highlighting the robustness of this technique for separating complex mixtures containing these types of compounds. researchgate.net

The purification of reaction products derived from this compound often involves column chromatography. This preparative technique allows for the separation of the desired product from impurities on a larger scale. While detailed procedural data for this compound itself is scarce, the general methodology is widely applied in organic synthesis for the purification of nitro-aromatic compounds.

Crystallographic Analysis for Structural Elucidation (e.g., Single Crystal X-ray Diffraction)

For example, the crystal structures of several N-(4-methoxyphenyl)-nitrobenzenesulfonamides, including the 3-nitro isomer, have been determined. mdpi.com These studies provide valuable insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which govern the packing of these molecules in the solid state. mdpi.com Although these are sulfonamides and not sulfenyl chlorides, the data on the 3-nitrophenyl moiety is relevant.

Furthermore, crystallographic analysis of complex heterocyclic compounds bearing a 3-nitrophenyl group has been reported. These studies confirm the connectivity of the atoms and provide detailed geometric parameters for the 3-nitrophenyl portion of the molecule. The analysis of such structures demonstrates the power of X-ray diffraction in unambiguously confirming the outcome of a chemical reaction and in understanding the stereochemical and conformational properties of the products.

The general workflow for crystallographic analysis involves growing a single crystal of the compound of interest, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure. This powerful analytical technique remains a cornerstone for the definitive characterization of novel compounds synthesized from this compound.

Future Research Directions for 3 Nitrobenzenesulfonyl Chloride

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing 3-nitrobenzenesulfonyl chloride often involve the use of excess chlorosulfonic acid and high temperatures, which can lead to environmental concerns and are not ideal for large-scale production. google.comtrea.com A patented improvement involves reacting nitrobenzene (B124822) with chlorosulfonic acid at elevated temperatures, followed by treatment with an inorganic acid chloride like thionyl chloride, achieving yields of 95% to 98%. google.com This method also offers higher thermal stability, with exothermic decomposition only beginning above 180°C. google.com

Future research is focused on developing even more environmentally friendly and efficient synthetic pathways for sulfonyl chlorides in general. These "green chemistry" approaches aim to minimize hazardous reagents and byproducts. rsc.orgrsc.org Promising strategies that could be adapted for 3-nitrobenzenesulfonyl chloride include:

Oxidative Chlorosulfonation: Methods using bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO2) to carry out oxidative chlorosulfonation of S-alkyl isothiourea salts offer a safer and more environmentally benign alternative. organic-chemistry.org These reactions proceed under mild conditions and can be scalable, with byproducts that can often be recycled. organic-chemistry.orgresearchgate.net

Aerobic, Metal-Free Synthesis: An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org This method significantly reduces solvent use and simplifies purification. rsc.org

Water-Based Synthesis: The use of water as a solvent for the oxyhalogenation of thiols and disulfides with reagents like oxone-KX (where X is Cl or Br) presents a simple and rapid method for producing sulfonyl chlorides. rsc.org

Table 1: Comparison of Traditional and Modern Synthetic Routes for Sulfonyl Chlorides

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Traditional Sulfochlorination | Nitrobenzene, Chlorosulfonic Acid | 60-105°C | ~79% | Established method | Harsh conditions, excess acid, lower yield |

| Improved Patented Process | Nitrobenzene, Chlorosulfonic Acid, Thionyl Chloride | 90-120°C | 95-98% | High yield, improved safety | Still uses hazardous reagents |

| NCS Chlorosulfonation | S-alkylisothiourea salts, NCS | Mild | Good to excellent | Environmentally friendly, recyclable byproduct | Requires preparation of starting salt |

| Aerobic, Metal-Free Oxidation | Thiols, NH4NO3, aq. HCl, O2 | Mild | High | Green, reduced solvent use | May not be suitable for all substrates |

| Aqueous Oxyhalogenation | Thiols/Disulfides, Oxone, KCl | Room temperature, water | 82-98% | Rapid, uses water as solvent | Substrate scope may be limited |

In-depth Exploration of Undiscovered Reaction Mechanisms

The reactivity of benzenesulfonyl chlorides is generally understood to proceed via nucleophilic substitution at the sulfur atom. Kinetic studies on the solvolysis of para-substituted benzenesulfonyl chlorides suggest an SN2-type mechanism with a trigonal bipyramidal transition state. cdnsciencepub.com However, the precise influence of substituents and solvent on the reaction pathway warrants further investigation.

Recent electrochemical studies on nitro-substituted benzenesulfonyl chlorides have revealed that the electron transfer mechanism is dependent on the position of the nitro group. cdnsciencepub.com For 3-nitrobenzenesulfonyl chloride, reduction occurs via a stepwise mechanism, forming a radical anion intermediate. cdnsciencepub.com In contrast, the 2- and 4-nitro isomers follow a concerted "sticky" dissociative mechanism. cdnsciencepub.com This difference is attributed to the degree of overlap between the π* orbital and the S–Cl σ* orbital. cdnsciencepub.com

Future mechanistic studies could focus on:

Advanced Spectroscopic and Computational Analysis: Utilizing modern spectroscopic techniques and high-level computational modeling to further elucidate the transition states and intermediates in various reactions of 3-nitrobenzenesulfonyl chloride.

Solvent Effects: A deeper understanding of how different solvent systems, including aqueous-organic mixtures, influence the kinetics and mechanism of its reactions, such as the arylsulfonation of benzhydrazide. researchgate.net

Catalytic Processes: Investigating the mechanism of potential catalytic systems for reactions involving 3-nitrobenzenesulfonyl chloride to enhance efficiency and selectivity.

Expansion of Synthetic Applications in Novel Chemical Transformations

3-Nitrobenzenesulfonyl chloride is a versatile reagent used in the preparation of sulfonamides, sulfonylamides, and other sulfonated compounds with a wide range of biological activities. ontosight.ai It is employed in the synthesis of various heterocyclic compounds and as a biochemical for proteomics research. chemicalbook.comthermofisher.comfishersci.ca For instance, it has been used to prepare acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine. sigmaaldrich.com

Future research can expand its synthetic utility by exploring its reactivity in novel chemical transformations:

Synthesis of Complex Molecules: Developing new protocols that utilize 3-nitrobenzenesulfonyl chloride for the synthesis of complex natural products and medicinally relevant scaffolds. Recent work has shown its use in creating novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids with potential antituberculosis activity. acs.org

Flow Chemistry: Adapting its reactions for use in continuous flow systems, which can offer improved safety, scalability, and efficiency compared to traditional batch processes.

Catalytic Cross-Coupling Reactions: Investigating its potential as a substrate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-sulfur or nitrogen-sulfur bonds.

Dehydrating Reagent: Exploring its application as a mild dehydrating reagent in reactions such as the synthesis of cyclic carbamates from amino alcohols and carbon dioxide. acs.org

Advanced Predictive Modeling using Computational Chemistry Approaches

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For benzenesulfonyl chlorides, computational studies have been used to investigate their molecular structures and reaction mechanisms. cdnsciencepub.com For example, Density Functional Theory (DFT) calculations have been employed to study the structures of nitro-substituted benzenesulfonyl chlorides and their corresponding reduced forms, revealing that the LUMO of 3-nitrobenzenesulfonyl chloride is primarily located on the nitrophenyl group. cdnsciencepub.com

Future computational research directions include:

Developing Predictive Models: Creating robust computational models that can accurately predict the reactivity of 3-nitrobenzenesulfonyl chloride with a wide range of nucleophiles under various conditions.

Reaction Pathway Mapping: Using computational methods to map out the complete energy profiles of its reactions, including the identification of all intermediates and transition states.

Virtual Screening: Employing computational screening to identify new potential applications for 3-nitrobenzenesulfonyl chloride in the synthesis of novel functional molecules.

Investigation of Further Structure-Reactivity Relationships within Derivatized Series

The relationship between the structure of substituted benzenesulfonyl chlorides and their reactivity is a key area of study. The electronic effects of substituents play a significant role, as demonstrated by the different electrochemical behaviors of nitro-substituted isomers. cdnsciencepub.com Interestingly, studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown an unexpected increase in reactivity, a phenomenon termed "steric acceleration," which is thought to arise from a rigid and sterically congested ground state structure. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the structural features of a series of compounds with their chemical reactivity or biological activity. biolscigroup.uswu.ac.thresearchgate.net Such studies have been applied to various benzene (B151609) derivatives to understand the electronic, hydrophobic, and steric contributions to their activity. nih.gov

Future investigations in this area could involve:

Systematic Synthesis of Derivatives: Synthesizing a broader range of 3-nitrobenzenesulfonyl chloride derivatives with diverse electronic and steric properties to build comprehensive structure-reactivity databases.

Advanced QSAR and QSPR Modeling: Applying advanced QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) modeling techniques to the derivatized series to develop predictive models for their reactivity and properties.

Correlation with Experimental Data: Correlating the findings from computational and QSAR studies with experimental kinetic data to build a holistic understanding of the factors governing the reactivity of this class of compounds.

常见问题

Q. What is a reliable synthetic protocol for preparing 3-nitrobenzenesulfenyl chloride, and how can reaction conditions be optimized for yield?

Methodological Answer: A validated synthesis involves reacting 3-nitrophenyldisulfide with dry chlorine gas in dry methylene chloride under nitrogen at -78°C. The reaction is quenched with N-methylaniline and triethylamine in dry ether, followed by stirring, pentane addition, and filtration. The product is purified via crystallization from ether-pentane, yielding 36% of this compound as yellow plates (mp 48–49°C). Key optimizations include strict temperature control (-78°C), inert atmosphere, and stoichiometric ratios (e.g., 1:2 molar ratio of disulfide to chlorine). Characterization by NMR (δ 3.6, 7.5, 8.1) and elemental analysis ensures purity .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Engineering Controls: Use closed systems with local exhaust ventilation to prevent aerosol/dust formation.

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and impermeable lab coats. Use NIOSH-approved respirators if ventilation is insufficient.

- Storage: Store in sealed containers under inert gas (e.g., N₂) at 0–6°C to avoid moisture and decomposition. Incompatible with oxidizers and bases; segregate accordingly .

Q. How is this compound typically purified, and what analytical methods confirm its identity?

Methodological Answer: Purification involves recrystallization from ether-pentane at -78°C. Analytical validation includes:

- Melting Point: 48–49°C (deviations indicate impurities).

- ¹H NMR: Peaks at δ 3.6 (NCH₃), 7.5 (aromatic protons), and 8.1 (nitro-adjacent protons).

- Elemental Analysis: Match calculated (C: 60.00%, H: 4.61%) vs. experimental values (C: 60.12%, H: 4.74%) .

Advanced Research Questions

Q. What is the stereochemical outcome of this compound additions to alkenes, and how is it mechanistically rationalized?

Methodological Answer: this compound adds trans to alkenes due to electrophilic sulfur attacking the less substituted carbon, followed by chloride anti-addition. For example, cyclohexene forms a trans-adduct (Compound 15), which hydrolyzes to a phenylurethane derivative (Compound 16). Anchimeric assistance by sulfur during hydrolysis dictates stereochemistry, confirmed by single-crystal X-ray or NOE NMR studies .

Q. How does this compound compare to other sulfenyl halides in mediating sulfenimine rearrangements?

Methodological Answer: Unlike less electrophilic sulfenyl halides (e.g., 4-nitro derivatives), the 3-nitro group enhances electrophilicity at sulfur, accelerating nucleophilic attack on sulfenimines. This facilitates enamide formation via intermediates like 18 (sulfenyl chloride) and 19 (amide). Kinetic studies (e.g., monitoring by ¹³C NMR or HPLC) show faster reaction rates compared to 2-nitro analogs, attributed to resonance stabilization of the transition state .

Q. What strategies mitigate side reactions (e.g., over-chlorination) during synthesis of this compound?

Methodological Answer:

- Controlled Chlorine Flow: Use a gas dispersion tube to ensure slow, even Cl₂ introduction.

- Low Temperature: Maintain -78°C to suppress radical pathways.

- Quenching Agents: Excess N-methylaniline traps unreacted Cl₂. Monitor reaction progress by TLC (hexane/EtOAc) to terminate at 90% conversion .

Q. How can computational modeling predict reactivity trends of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model the electrophilic sulfur center’s interaction with nucleophiles. Fukui indices identify reactive sites, while transition-state simulations explain stereoselectivity in alkene additions. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots using substituted substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。